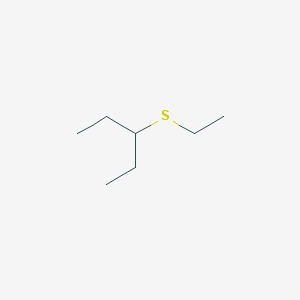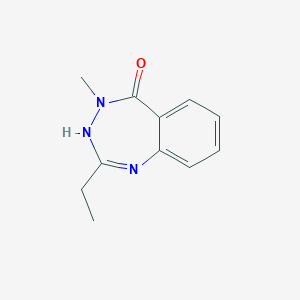
1,3,5-Tris(trifluoromethanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(trifluoromethanesulfonyl)benzene is a tri-substituted benzene derivative characterized by the presence of three trifluoromethanesulfonyl groups attached to the benzene ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(trifluoromethanesulfonyl)benzene can be synthesized through the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4). This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the successful substitution of the carboxylic acid groups with trifluoromethanesulfonyl groups .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely involves similar reaction conditions as those used in laboratory settings, with additional considerations for scalability, safety, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tris(trifluoromethanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include n-butyllithium, carbon dioxide, and methyl lithium . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with n-butyllithium and carbon dioxide can yield 2,4,6-tris(trifluoromethyl)benzoic acid .
Aplicaciones Científicas De Investigación
1,3,5-Tris(trifluoromethanesulfonyl)benzene has a wide range of applications in scientific research, including:
Medicine: Explored for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(trifluoromethanesulfonyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethanesulfonyl groups play a key role in modulating the compound’s reactivity and interactions with other molecules. Specific pathways and targets may vary depending on the context of its application, such as in medicinal chemistry or material science .
Comparación Con Compuestos Similares
1,3,5-Tris(trifluoromethyl)benzene: A tri-substituted benzene with trifluoromethyl groups instead of trifluoromethanesulfonyl groups.
1,3,5-Trifluorobenzene: A benzene derivative with three fluorine atoms attached to the benzene ring.
1,3-Bis(trifluoromethyl)benzene: A benzene derivative with two trifluoromethyl groups.
Uniqueness: 1,3,5-Tris(trifluoromethanesulfonyl)benzene is unique due to the presence of trifluoromethanesulfonyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
57830-58-7 |
|---|---|
Fórmula molecular |
C9H3F9O6S3 |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
1,3,5-tris(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C9H3F9O6S3/c10-7(11,12)25(19,20)4-1-5(26(21,22)8(13,14)15)3-6(2-4)27(23,24)9(16,17)18/h1-3H |
Clave InChI |
SCILOWKYNUQFOV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


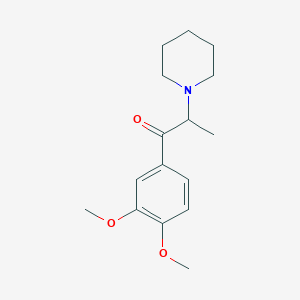
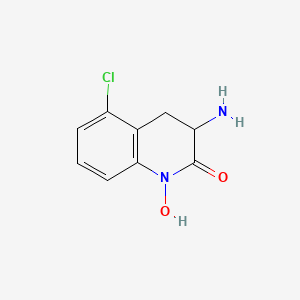
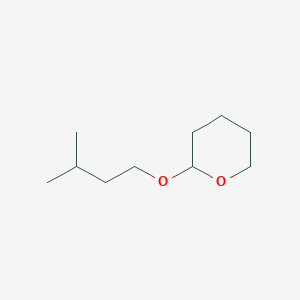
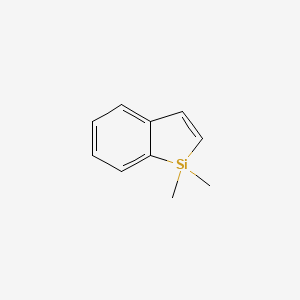
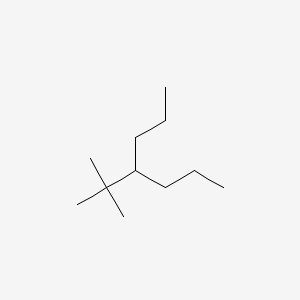

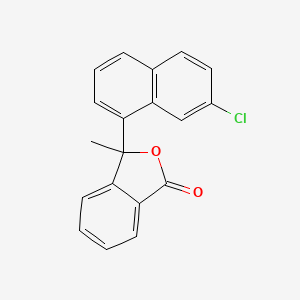
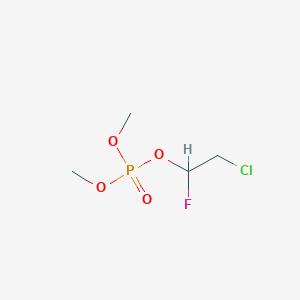
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)

